4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Descripción
BenchChem offers high-quality 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-13-2-4-15(5-3-13)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-14-6-8-20-9-7-14/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVMAUPKBZYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , identified by its CAS number 946229-97-6 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 362.4 g/mol . The structure features a tetrahydroimidazo-triazine core that is essential for its biological activity. The presence of a pyridinyl group enhances binding affinity due to its nitrogen heteroatom.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to the imidazo[2,1-c][1,2,4]triazine scaffold. These compounds exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to our target compound, demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with low IC50 values indicating high potency .
The mechanism of action for these compounds often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:
- c-Met Kinase Inhibition : Compounds similar to our target have been shown to inhibit c-Met kinase at nanomolar levels (IC50 = 48 nM), which is crucial in tumor growth and metastasis .
- Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways including the activation of caspases .
Additional Biological Activities
Beyond anticancer properties, imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : There is emerging evidence suggesting that these compounds may also possess anti-inflammatory properties.
Study on Structural Modifications
A study focusing on structural modifications of imidazo[2,1-c][1,2,4]triazine derivatives revealed that varying substituents on the pyridinyl and p-tolyl groups can enhance biological activity significantly. Modifications led to improved solubility and bioavailability which are critical for therapeutic efficacy .
Clinical Relevance
While specific clinical trials involving 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide are yet to be reported, the promising results from related compounds suggest potential pathways for future clinical applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclocondensation and substitution steps. Key factors include:
- Temperature control : Maintain reflux conditions (e.g., ethanol at 80°C) during imidazotriazine ring formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for introducing the pyridin-4-ylmethyl group .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final compound ≥95% purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign and signals to confirm substituent positions (e.g., pyridin-4-ylmethyl protons at δ 4.5–5.0 ppm; p-tolyl methyl at δ 2.3 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] 435.18; observed 435.17) to confirm molecular formula .
- HPLC-PDA : Monitor purity using a 254 nm wavelength and compare retention times against synthetic intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., p-tolyl vs. other aryl groups) affect the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with substituents (e.g., 4-Cl, 4-OCH) via Suzuki coupling or Ullmann reactions. Compare in vitro IC values against cancer cell lines (e.g., MCF-7, HepG2) .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to assess interactions with targets like EGFR or topoisomerase II. Prioritize substituents enhancing hydrogen bonding (e.g., 4-OCH for polar interactions) .
Q. What experimental approaches are suitable for studying the compound’s thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures (e.g., ~250°C for similar imidazotriazines) .
- TG-FTIR Coupling : Analyze evolved gases (e.g., CO, NH) during pyrolysis to map degradation mechanisms (e.g., loss of p-tolyl group precedes imidazotriazine ring breakdown) .
- Isothermal Stability Testing : Store samples at 40°C/75% RH for 4 weeks; quantify degradation products via LC-MS to assess shelf-life under accelerated conditions .
Q. How can researchers evaluate the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?
- Methodological Answer :
- In Vitro Models : Use MDCK-MDR1 monolayers to measure apparent permeability (P). Apply the compound at 10 µM; compare with reference standards (e.g., caffeine for high permeability) .
- QSAR Modeling : Input descriptors (e.g., logP, polar surface area) into BBB prediction tools (e.g., ADMETLab 2.0) to estimate passive diffusion potential .
Pharmacological and Mechanistic Questions
Q. What in vitro assays are recommended for preliminary anticancer activity screening?
- Methodological Answer :
- MTT/Proliferation Assays : Treat cancer cell lines (e.g., HCT-116, A549) for 72 hours; calculate IC values using non-linear regression (GraphPad Prism) .
- Apoptosis Detection : Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
Q. How can researchers identify the compound’s molecular targets or binding partners?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose; incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS .
- Surface Plasmon Resonance (SPR) : Screen against kinase panels (e.g., EGFR, VEGFR2) to measure binding kinetics (K, k/k) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in biological activity data between similar imidazotriazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compile IC values from published analogs (e.g., ethyl 4-oxo-8-aryl derivatives) to identify trends. Use ANOVA to test statistical significance of substituent effects .
- Counter-Screen : Test the compound against off-target receptors (e.g., GPCRs, ion channels) to rule out non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
